(4-(2-Ethoxyethoxy)phenyl)boronic acid

Descripción general

Descripción

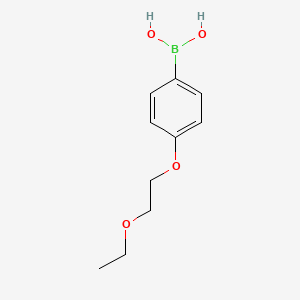

(4-(2-Ethoxyethoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-ethoxyethoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Ethoxyethoxy)phenyl)boronic acid typically involves the reaction of 4-bromo-2-ethoxyethoxybenzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Análisis De Reacciones Químicas

Types of Reactions

(4-(2-Ethoxyethoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Sodium borohydride or other reducing agents can be employed.

Substitution: Palladium catalysts and bases like potassium carbonate are often used in Suzuki-Miyaura coupling reactions.

Major Products

Phenols: Formed through oxidation.

Boronate Esters: Formed through reduction.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Anticancer Activity

Boronic acids, including (4-(2-Ethoxyethoxy)phenyl)boronic acid, have been studied for their potential as anticancer agents. They act as proteasome inhibitors, which disrupt the degradation of proteins involved in cell cycle regulation. Research has indicated that compounds with boronic acid functionalities can inhibit cancer cell proliferation by inducing cell cycle arrest at the G2/M phase .

Antibacterial Properties

The interaction of boronic acids with bacterial membranes has been explored for antibacterial applications. Specifically, the boronic acid moiety can interact with the surface of E. coli, enhancing membrane permeability and leading to cell lysis . This property suggests potential uses in developing new antibacterial therapies.

Drug Delivery Systems

Boronic acids are being integrated into drug delivery systems due to their ability to form reversible covalent bonds with diols present in biological molecules. This characteristic allows for controlled release mechanisms in drug formulations, particularly in glucose-sensitive systems where the presence of glucose triggers the release of therapeutic agents from polymeric carriers .

Smart Polymers

This compound can be utilized in the synthesis of smart polymers that respond to environmental stimuli such as pH or glucose levels. These polymers can undergo significant changes in their physical properties, making them suitable for applications in biomedical devices and drug delivery systems .

Self-Healing Materials

Recent advancements have shown that boronic acid-based materials can exhibit self-healing properties. By incorporating this compound into polymer matrices, researchers have developed materials that can autonomously repair damage when exposed to specific conditions (e.g., moisture), which is particularly useful for applications in coatings and structural materials .

Dynamic Click Chemistry

The compound has been employed in dynamic click chemistry, which allows for the formation of reversible covalent bonds under mild conditions. This technique is useful for creating complex biomolecular structures and studying biological interactions at a molecular level . The ability to form and break bonds reversibly opens up avenues for designing targeted therapies and diagnostic tools.

Nanocarrier Systems

Research has demonstrated the use of iminoboronate chemistry involving this compound in designing nanocarriers for targeted drug delivery, particularly in cancer therapy. These systems can release drugs in response to reactive oxygen species (ROS), enhancing therapeutic efficacy while minimizing side effects .

Case Studies

Mecanismo De Acción

The mechanism of action of (4-(2-Ethoxyethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Lacks the 2-ethoxyethoxy group, making it less soluble in organic solvents.

4-Formylphenylboronic Acid: Contains a formyl group instead of the 2-ethoxyethoxy group, leading to different reactivity and applications.

4-Ethoxycarbonylphenylboronic Acid: Features an ethoxycarbonyl group, which affects its reactivity and solubility.

Uniqueness

(4-(2-Ethoxyethoxy)phenyl)boronic acid is unique due to its 2-ethoxyethoxy substituent, which enhances its solubility in organic solvents and provides additional functionalization options. This makes it particularly valuable in complex organic synthesis and industrial applications.

Actividad Biológica

(4-(2-Ethoxyethoxy)phenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential therapeutic applications. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug discovery and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of this compound is characterized by a phenyl ring substituted with a boronic acid group and an ethoxyethoxy side chain. This configuration enhances its solubility and reactivity, which are critical for its biological activity.

Boronic acids generally exert their biological effects through the following mechanisms:

- Enzyme Inhibition : They can act as reversible inhibitors of proteases and other enzymes by forming covalent bonds with specific amino acid residues.

- Cell Signaling Modulation : Boronic acids may influence cell signaling pathways by interacting with proteins involved in cellular processes such as apoptosis and proliferation.

- Antiviral Activity : Some boronic acids have shown potential in inhibiting viral replication by targeting viral proteases or other essential viral proteins.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent induction of cell death.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.3 | Proteasome inhibition |

| PC-3 (Prostate Cancer) | 4.8 | Induction of apoptosis |

| U266 (Multiple Myeloma) | 6.0 | Cell cycle arrest at G2/M phase |

Antibacterial and Antiviral Properties

Boronic acids, including this compound, have demonstrated antibacterial activity against several strains of bacteria. Additionally, they show promise in antiviral applications by inhibiting the replication of viruses such as HIV.

Table 2: Antibacterial and Antiviral Activity

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 12 µg/mL |

| Escherichia coli | Antibacterial | 15 µg/mL |

| HIV | Antiviral | IC50 = 5 µM |

Case Studies

-

Combination Therapy in Cancer Treatment :

A study investigated the use of this compound in combination with traditional chemotherapeutic agents. The results indicated enhanced efficacy in inhibiting tumor growth compared to monotherapy. -

In Vivo Pharmacokinetics :

A pharmacokinetic study in rats revealed that this compound has favorable absorption characteristics, with a half-life suitable for therapeutic applications. The study emphasized the need for further optimization to improve target delivery.

Propiedades

IUPAC Name |

[4-(2-ethoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-2-14-7-8-15-10-5-3-9(4-6-10)11(12)13/h3-6,12-13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKQGDUGMWMRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCOCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631081 | |

| Record name | [4-(2-Ethoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279262-15-6 | |

| Record name | [4-(2-Ethoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.